Lupinic acid (CAS 58137-33-0) is a purinyl amino acid and the naturally occurring 9-alanine conjugate of the phytohormone trans-zeatin. Unlike free zeatin, which is rapidly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes, lupinic acid functions as a stable storage metabolite in plant tissues. It is primarily procured as a specialized analytical reference standard for LC-MS/MS cytokinin profiling and as a biochemical probe for investigating cytokinin homeostasis, receptor specificity, and membrane transport mechanisms. Its N-C bond between the purine N9 atom and the alanyl residue confers resistance to enzymatic cleavage, making it a critical tool for differentiating between active cytokinin signaling and metabolic sequestration pathways [1].
Procuring free zeatin or zeatin riboside as a substitute for lupinic acid fails in long-term metabolic tracking because these free bases are rapidly catabolized into adenine and adenosine. While synthetic phenylureas (like thidiazuron) offer metabolic stability, they are structurally unrelated to purine-based cytokinins and cannot be used to trace endogenous zeatin pathways or specific purine permease (PUP) transport kinetics. Furthermore, substituting lupinic acid with zeatin O-glucosides is inadequate, as O-glucosides are more readily hydrolyzed back to the active free base, failing to replicate the metabolic persistence and tissue-specific activation profile of the 9-alanine conjugate [1].
In comparative metabolic tracking within soybean callus tissues, lupinic acid resists degradation compared to zeatin riboside. While zeatin riboside is extensively metabolized into adenine, adenosine, and adenine nucleotides within the assay timeframe, lupinic acid remains intact and is barely metabolized. This resistance is attributed to the N9-alanyl linkage, which prevents rapid cleavage by cytokinin oxidase/dehydrogenase (CKX) [1].
| Evidence Dimension | Metabolic degradation in plant tissue |
| Target Compound Data | Remains intact; barely metabolized |
| Comparator Or Baseline | Zeatin riboside (Extensively metabolized to adenine/adenosine) |
| Quantified Difference | Near-complete resistance to degradation for lupinic acid vs. extensive catabolism for the riboside |
| Conditions | In vivo soybean callus tissue incubation |
Essential for researchers needing a stable cytokinin tracer that will not be rapidly degraded during long-term physiological assays.
Lupinic acid exhibits a divergent, tissue-specific biological activity profile compared to the parent compound zeatin. In standard tobacco callus and radish cotyledon bioassays, lupinic acid is inactive. However, it demonstrates measurable cytokinin activity in soybean callus and Amaranthus bioassays. This contrasts with free zeatin, which is uniformly active across all standard bioassays, indicating that lupinic acid requires specific tissue environments for hydrolysis and activation [1].
| Evidence Dimension | Cytokinin biological activity across diverse bioassays |
| Target Compound Data | Active in soybean/Amaranthus; inactive in tobacco/radish assays |
| Comparator Or Baseline | Free zeatin (Uniformly high activity across all standard assays) |
| Quantified Difference | Lupinic acid demonstrates strict tissue-dependent activation, whereas zeatin is universally active |
| Conditions | Tobacco callus vs. soybean callus bioassays |
Allows precise probing of tissue-specific conjugate hydrolysis and localized cytokinin activation mechanisms.
The cellular uptake kinetics of lupinic acid differ significantly from those of zeatin riboside. In soybean callus models, lupinic acid is taken up very slowly by the tissue, whereas zeatin riboside exhibits rapid uptake. This slow uptake profile highlights the selectivity of membrane-bound carriers, such as purine permeases (PUPs), which preferentially transport cytokinin nucleobases and ribosides over amino acid conjugates [1].
| Evidence Dimension | Cellular uptake rate in plant tissue |
| Target Compound Data | Very slow uptake kinetics |
| Comparator Or Baseline | Zeatin riboside (Rapid uptake kinetics) |
| Quantified Difference | Significant reduction in cellular internalization rate for the alanine conjugate compared to the riboside |
| Conditions | Soybean callus tissue culture |
Crucial for studies focusing on the membrane transport of phytohormones and the isolation of specific transporter proteins.
Lupinic acid is indispensable as an authentic LC-MS/MS reference standard for quantifying cytokinin metabolites in plant extracts, allowing analytical chemists to accurately map the flux of zeatin into stable storage forms versus degradation pathways [1].
Because lupinic acid exhibits biological activity in soybean callus but not in tobacco callus, it serves as a differential substrate for identifying the specific enzymes responsible for hydrolyzing N9-amino acid conjugates back into active free bases [2].
The distinctively slow cellular uptake of lupinic acid compared to zeatin ribosides makes it a valuable negative control in transport assays evaluating the substrate specificity of purine permeases (PUPs) in plant cell membranes [1].